3-[3-(3-Methoxyphenyl)acryloyl]-2H-1-benzopyran-2-one
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Overview
Description
3-[3-(3-METHOXYPHENYL)PROP-2-ENOYL]CHROMEN-2-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chromen-2-one core linked to a 3-methoxyphenylprop-2-enoyl group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-METHOXYPHENYL)PROP-2-ENOYL]CHROMEN-2-ONE typically involves the condensation of 3-methoxyphenylprop-2-enoyl chloride with chromen-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-METHOXYPHENYL)PROP-2-ENOYL]CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the methoxy group.
Scientific Research Applications
3-[3-(3-METHOXYPHENYL)PROP-2-ENOYL]CHROMEN-2-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 3-[3-(3-METHOXYPHENYL)PROP-2-ENOYL]CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound’s antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)prop-2-enoyl chloride: A precursor in the synthesis of 3-[3-(3-METHOXYPHENYL)PROP-2-ENOYL]CHROMEN-2-ONE.
3-(3,4-Dihydroxy-5-methoxyphenyl)prop-2-enal: A structurally related compound with similar chemical properties.
8-Methoxy-3-[(2E)-3-(4-methoxyphenyl)-2-propenoyl]-2H-chromen-2-one: Another chromen-2-one derivative with comparable biological activities.
Uniqueness
3-[3-(3-METHOXYPHENYL)PROP-2-ENOYL]CHROMEN-2-ONE is unique due to its specific combination of a chromen-2-one core and a 3-methoxyphenylprop-2-enoyl group. This unique structure imparts distinct chemical reactivity and biological activities, making it a valuable compound for various scientific applications .
Properties
CAS No. |
193619-93-1 |
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Molecular Formula |
C19H14O4 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
3-[3-(3-methoxyphenyl)prop-2-enoyl]chromen-2-one |
InChI |
InChI=1S/C19H14O4/c1-22-15-7-4-5-13(11-15)9-10-17(20)16-12-14-6-2-3-8-18(14)23-19(16)21/h2-12H,1H3 |
InChI Key |
ORMOJKBEOIPSTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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